4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C17H16BrN5OS and a molecular weight of 418.318 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves multiple steps. One common method starts with the preparation of 4-bromobenzaldehyde, which can be synthesized by the oxidation of 4-bromotoluene . The subsequent steps involve the formation of the triazole ring and the attachment of the ethoxyphenyl and sulfanyl groups under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the benzaldehyde moiety can participate in substitution reactions, such as Suzuki coupling and Sonogashira coupling. Common reagents used in these reactions include palladium catalysts, bromine, and calcium carbonate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with various enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone include other hydrazones and triazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
4-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the triazole and ethoxyphenyl groups.
3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: Shares the triazole and ethoxyphenyl groups but lacks the bromobenzaldehyde moiety. The uniqueness of this compound lies in its combined functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
624724-96-5 |
---|---|
Molecular Formula |
C17H16BrN5OS |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN5OS/c1-2-24-15-9-5-13(6-10-15)16-20-21-17(25)23(16)22-19-11-12-3-7-14(18)8-4-12/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+ |
InChI Key |
ISNRLZLXXVBHGV-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.